molecular formula C8H9NO3 B2999541 2-(Pyridin-2-ylmethoxy)acetic acid CAS No. 301187-61-1

2-(Pyridin-2-ylmethoxy)acetic acid

Cat. No.: B2999541
CAS No.: 301187-61-1
M. Wt: 167.164
InChI Key: XBRTWUIFHFTUKK-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with a methoxy-linked acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRTWUIFHFTUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethoxy)acetic acid typically involves the reaction of pyridine-2-methanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and an organic solvent such as ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their differentiating features are summarized below:

Compound Name Key Structural Features CAS/Reference
2-(Pyridin-2-ylmethoxy)acetic acid Pyridin-2-ylmethoxy group directly bonded to acetic acid Not explicitly listed
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid Pyridin-2-ylmethoxy attached to a phenyl-acetic acid backbone 50596-41-3 ()
2-(Pyridin-3-yl)acetic acid Pyridine nitrogen at position 3, lacking methoxy linker 501-81-5 ()
(5-Amino-2-pyridinyl)acetic acid Amino substituent at pyridine position 5 415912-76-4 ()
2-[(6-Methoxy-3-pyridyl)methoxy]acetic Acid Additional methoxy group at pyridine position 6 Not explicitly listed ()

Structural Insights :

  • Pyridine Substitution Position: The position of the pyridine nitrogen (2-yl vs. 3-yl) significantly impacts electronic properties.
  • Functional Group Variations : Methoxy linkers (e.g., in 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid) enhance steric bulk and modulate binding interactions in receptor-targeted applications, as seen in orexin receptor antagonists () .

Physicochemical Properties

Property This compound (Derivative) 2-(Pyridin-3-yl)acetic Acid (5-Amino-2-pyridinyl)acetic Acid
Molecular Weight (g/mol) ~243.26 (e.g., CAS 50596-41-3) 137.14 ~168.15 (estimated)
Solubility Moderate (due to aromatic and polar groups) Higher (smaller size) Enhanced (amino group increases polarity)
Hazard Profile Limited data; inferred low acute toxicity Acute toxicity (Category 4 for oral/dermal/inhalation) No explicit data

Key Observations :

  • Molecular Weight : Larger derivatives like 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (243.26 g/mol) may exhibit reduced blood-brain barrier permeability compared to smaller analogues () .
  • Safety : 2-(Pyridin-3-yl)acetic acid is classified for acute toxicity (H302, H312, H332), whereas pyridin-2-ylmethoxy derivatives lack such classifications, suggesting substituent-dependent safety profiles .

Mechanistic Insights :

  • The pyridin-2-ylmethoxy group in 8f () enhances solubility and CNS penetration compared to bulkier naphthalen-2-yl or 3,4-dimethylphenyl substituents in 9a and 9b .

Biological Activity

2-(Pyridin-2-ylmethoxy)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula: C11_{11}H13_{13}N1_{1}O3_{3}
  • CAS Number: 1291744-36-9
  • Molecular Weight: Approximately 219.23 g/mol

The structure features a pyridine ring linked to a methoxy group and an acetic acid moiety, which plays a crucial role in its biological interactions.

Biological Activity Overview

The compound exhibits potential activities in various domains, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity:

  • Target Organism: Agrobacterium tumefaciens
  • Inhibitory Concentration (IC): 0.8038 mg/mL
  • Mechanism of Action: Disruption of bacterial cell membrane integrity, inhibiting protein synthesis, similar to the action observed with other phenylacetic acid derivatives.

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested: Various cancer cell lines
  • Mechanism of Action: Induction of apoptosis and modulation of the Wnt/β-catenin signaling pathway, which is critical in many cancers.

The specific interactions with molecular targets are still under investigation, but preliminary findings suggest potential receptor binding and enzyme inhibition.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC (mg/mL)Mechanism of Action
AntimicrobialAgrobacterium tumefaciens0.8038Disruption of cell membrane integrity
AnticancerVarious cancer cell linesVariesInduction of apoptosis; modulation of Wnt signaling

Case Studies and Research Findings

  • Antimicrobial Study : A study highlighted the effectiveness of this compound against multiple bacterial strains, demonstrating its potential as an alternative to conventional antibiotics. The compound's ability to disrupt cell membranes was a key factor in its antimicrobial efficacy.
  • Anticancer Research : In another investigation, the compound was shown to significantly reduce cell viability in several cancer types through mechanisms involving apoptosis. The modulation of critical signaling pathways indicates its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for metabolic pathways associated with disease progression.

Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

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